3-Aminobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

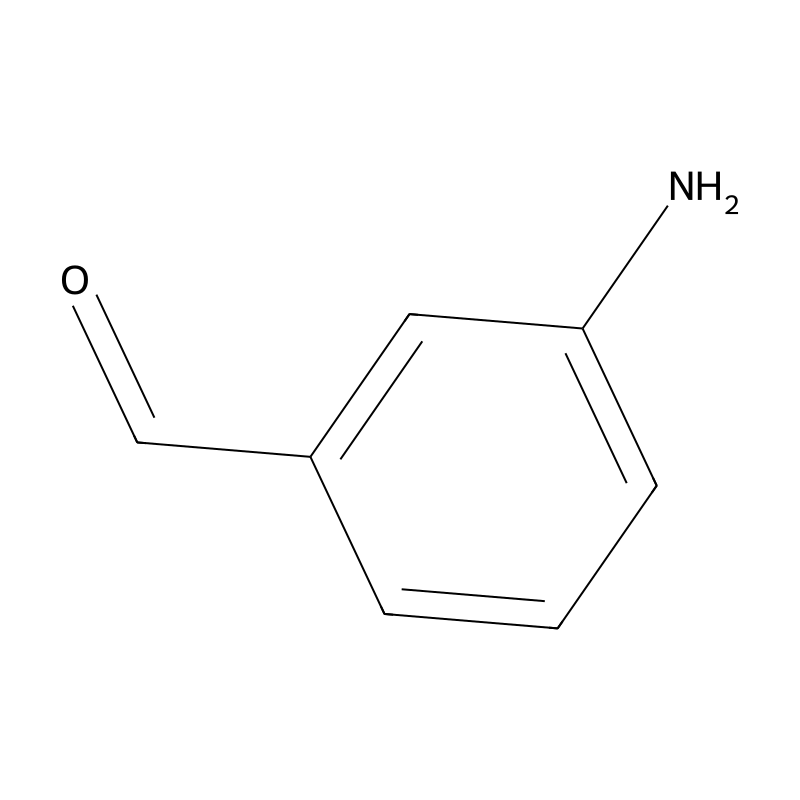

-Aminobenzaldehyde is an aromatic organic compound with the chemical formula C7H7NO. It is a white to pale yellow crystalline solid.

Researchers have developed various methods for synthesizing 3-aminobenzaldehyde, including:

- The reduction of 3-nitrobenzaldehyde with various reducing agents PubChem: )

- The reductive amination of 3-cyanobenzaldehyde ScienceDirect:

Researchers use various techniques to characterize 3-aminobenzaldehyde, such as:

- Nuclear magnetic resonance spectroscopy (NMR) to determine the molecular structure Royal Society of Chemistry:

- Mass spectrometry to determine the molecular weight American Chemical Society:

Potential Applications:

-Aminobenzaldehyde has been investigated for several potential applications in scientific research, including:

- As a building block in organic synthesis: Due to its functional groups (amine and aldehyde), 3-aminobenzaldehyde can be used as a starting material for the synthesis of more complex molecules, such as pharmaceuticals and dyes Wiley Online Library:

- As a precursor to polymers: 3-Aminobenzaldehyde can be used to prepare polymers with specific properties, such as conductivity and thermal stability ScienceDirect:

- As a chelating agent: 3-Aminobenzaldehyde can form complexes with metal ions, which can be useful in various applications, such as catalysis and separation science Royal Society of Chemistry:

3-Aminobenzaldehyde, also known as meta-aminobenzaldehyde, is an organic compound with the molecular formula and a molecular weight of approximately 121.14 g/mol. It is characterized by the presence of an amino group () and an aldehyde group () attached to a benzene ring at the meta positions. This compound appears as a white to light yellow crystalline solid with a melting point ranging from 28 to 30 °C and a boiling point of about 270 °C at standard atmospheric pressure .

3-Aminobenzaldehyde is considered a hazardous material. It is classified as toxic by inhalation, ingestion, and skin contact. Here are some key safety points:

- Toxicity: LD50 (oral, rat) = 1800 mg/kg.

- Flammability: Flammable solid.

- Reactivity: May react violently with strong oxidizers.

Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound.

- Work in a well-ventilated area.

- Store in a cool, dry place away from light and heat sources.

- Dispose of waste according to local regulations.

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or Schiff bases.

- Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The amino group can participate in electrophilic aromatic substitution, allowing for further functionalization of the benzene ring.

Research indicates that 3-Aminobenzaldehyde exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against various bacterial strains.

- Antioxidant Activity: It has been noted for its potential to scavenge free radicals, contributing to its antioxidant properties.

- Potential Anticancer Activity: Preliminary studies suggest that derivatives of 3-Aminobenzaldehyde may have cytotoxic effects on cancer cell lines, warranting further investigation into its therapeutic potential .

3-Aminobenzaldehyde can be synthesized through several methods:

- Reduction of m-Nitrobenzaldehyde: One common method involves the reduction of m-nitrobenzaldehyde using iron and hydrochloric acid in a bisulfite solution. This process typically occurs at temperatures between 45 to 85 °C .

- Direct Amination: Another approach is the direct amination of benzaldehyde using ammonia or amines under specific catalytic conditions.

- Formylation of Aniline: The compound can also be synthesized by formylating aniline derivatives, particularly meta-aniline, using formic acid or other formylating agents .

3-Aminobenzaldehyde finds applications in various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Dyes and Pigments: The compound is utilized in the production of dyes due to its reactive functional groups.

- Chemical Research: It is often used as a building block in organic synthesis and materials science.

Interaction studies involving 3-Aminobenzaldehyde have focused on its reactivity with various biological molecules:

- Protein Interactions: Research indicates that it may interact with amino acids and proteins, potentially influencing enzymatic activity or protein structure.

- Drug Formulation Studies: Its role as a reactive compound in drug formulations has been explored, particularly concerning its stability and compatibility with other pharmaceutical ingredients .

Several compounds share structural similarities with 3-Aminobenzaldehyde, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminobenzaldehyde | Amino group at the ortho position | |

| 4-Aminobenzaldehyde | Amino group at the para position | |

| 3-Amino-4-hydroxybenzaldehyde | Contains an additional hydroxy group |

Uniqueness of 3-Aminobenzaldehyde

The uniqueness of 3-Aminobenzaldehyde lies in its specific placement of functional groups, which influences its reactivity and biological activity compared to its ortho and para counterparts. This positioning affects steric hindrance and electronic properties, making it particularly useful in certain synthetic pathways and applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

29159-23-7